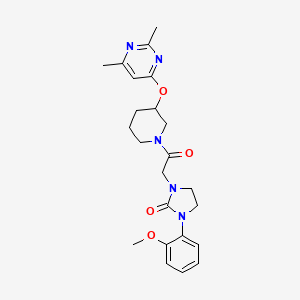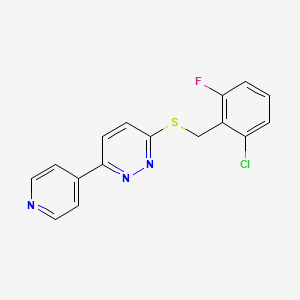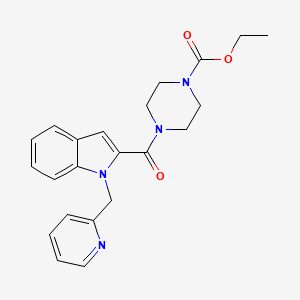![molecular formula C7H14ClNO B2880600 1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride CAS No. 2503208-14-6](/img/structure/B2880600.png)
1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl. It is a bicyclic amine that features a nitrogen atom within a bridged ring system.
作用机制
Target of Action
Similar compounds, such as 2-azabicyclo[321]octanes, have been noted for their potential in the field of drug discovery .
Biochemical Pathways
It’s worth noting that similar structures, such as 2-azabicyclo[321]octanes, have been used as key synthetic intermediates in several total syntheses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[22One common method involves the reduction of quinuclidinone using sodium borohydride (NaBH4) in methanol, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of 1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The hydrochloride salt is formed by reacting the free base with hydrochloric acid (HCl) in an appropriate solvent .
化学反应分析
Types of Reactions
1-Azabicyclo[2.2.2]octan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinuclidinone.
Reduction: Reduction reactions can convert quinuclidinone back to 1-Azabicyclo[2.2.2]octan-4-ol.
Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinuclidinone
Reduction: 1-Azabicyclo[2.2.2]octan-4-ol
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block for the synthesis of various complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
相似化合物的比较
Similar Compounds
Quinuclidine: A bicyclic amine with a similar structure but lacking the hydroxyl group at the 4-position.
3-Quinuclidinol: A related compound with a hydroxyl group at the 3-position instead of the 4-position.
Quinuclidinone: The oxidized form of 1-Azabicyclo[2.2.2]octan-4-ol
Uniqueness
1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride is unique due to the presence of the hydroxyl group at the 4-position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various research applications .
属性
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-1-4-8(5-2-7)6-3-7;/h9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDQICDJIYRBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-diethylprop-2-enamide](/img/structure/B2880524.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2880525.png)
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide](/img/structure/B2880526.png)
![N-(3-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2880527.png)


![3-Benzylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2880532.png)
![11-Methyl-4-(2-phenylethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2880536.png)
![1-benzyl-N-(3-ethoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2880537.png)
![1-(4-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2880538.png)
